

Environmental sources of 3',3'-dichlorobiphenyl (PCB 11).

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3',4'-Dichlorobiphenyl-3-carbaldehyde

Cat. No.: B1302698

[Get Quote](#)

An In-depth Technical Guide on the Environmental Sources of 3',3'-Dichlorobiphenyl (PCB 11)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dichlorobiphenyl (PCB 11) is a non-Aroclor polychlorinated biphenyl (PCB) congener that has become a significant environmental contaminant. Unlike legacy PCBs, which were intentionally produced as commercial mixtures (e.g., Aroclors), PCB 11 is primarily generated as an unintentional byproduct in various industrial processes. Its ubiquitous presence in air, water, sediment, and biota poses a challenge to achieving water quality standards for total PCBs. This technical guide provides a comprehensive overview of the known environmental sources of PCB 11, presents quantitative data from various studies, details common experimental protocols for its detection, and illustrates key pathways and workflows through diagrams.

Primary Environmental Source: Diarylide Pigment Production

The most significant and well-documented source of PCB 11 is its inadvertent formation during the manufacturing of diarylide yellow pigments.^{[1][2][3]} These pigments are widely used in a

variety of applications, including printing inks, paints, textiles, paper products, and plastics.[\[4\]](#) [\[5\]](#)[\[6\]](#)[\[7\]](#)

The synthesis of diarylide pigments often involves 3,3'-dichlorobenzidine as a starting material. During the production process, a small fraction of this precursor can undergo a side reaction, leading to the formation of PCB 11 and other PCB congeners.[\[3\]](#)[\[8\]](#) Consequently, products colored with these pigments become a primary vector for the release of PCB 11 into the environment.

Consumer Goods as a Dispersion Pathway

Numerous studies have detected PCB 11 in a range of consumer products, highlighting their role in its widespread environmental distribution.[\[9\]](#)[\[10\]](#)[\[11\]](#) Once these products are used and discarded, they can enter waste streams, including wastewater treatment plants and landfills, leading to the contamination of various environmental compartments.[\[4\]](#)[\[12\]](#)

Secondary and Potential Environmental Sources

While diarylide pigment production is the primary source, other pathways may contribute to the environmental burden of PCB 11.

Photochemical Dechlorination of Higher PCBs

The breakdown of more highly chlorinated PCB congeners through photochemical dechlorination can also generate PCB 11.[\[1\]](#)[\[12\]](#) For instance, studies have shown that PCB 40 and PCB 52 can photodegrade to form PCB 11.[\[1\]](#) Similarly, the photolysis of Aroclor 1254 has been observed to produce lower chlorinated congeners, including PCB 11.[\[1\]](#)

Incineration

Incineration of waste materials containing PCBs has been identified as a potential source of mono- and dichlorobiphenyls, including PCB 11.[\[12\]](#) The composition of flue gases from incinerators can be influenced by combustion temperatures and the nature of the waste material.[\[12\]](#)

Other Industrial Processes

The synthesis of titanium dioxide has also been noted as a process that can inadvertently produce highly chlorinated PCBs, while less chlorinated congeners like PCB 11 are associated with dye production.[\[5\]](#) The presence of PCB 11 has also been linked to waste from paint and pigment manufacturing facilities.[\[8\]](#)

Quantitative Data on PCB 11 in Environmental Matrices and Consumer Products

The following tables summarize quantitative data on PCB 11 concentrations found in various consumer goods and environmental samples from published studies.

Table 1: Concentration of PCB 11 in Consumer Goods

Sample Type	Concentration (ng/g)	Reference
Color Glossy Magazine (A)	4.5	[4]
Color Glossy Magazine (B)	3.3	[4]
Color Newspaper (A)	6.8	[4]
Color Newspaper (B)	5.7	[4]
Yellow Cereal Box (A)	28	[4]
Yellow Cereal Box (B)	12	[4]
Yellow Plastic Bag (A)	3.4	[4]
Yellow Plastic Bag (B)	38	[4]
Yellow Sticky Note (A)	0.82	[4]
Yellow Sticky Note (B)	0.11	[4]
Craft Foam Sheet	>800	[9]
Various Consumer Products (4 out of 14 tested)	41 - 168	[13]

Table 2: Estimated Loads of PCB 11 in Waterways

Waterway	Estimated Load (kg/year)	Reference
New York/New Jersey Harbor	~100 (from two plants)	
Delaware River	Exceeds TMDL for sum of PCBs by nearly a factor of 2	[2][11]

Experimental Protocols for PCB 11 Analysis

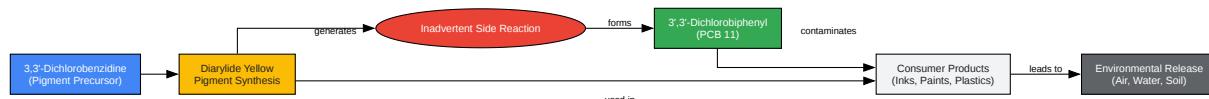
The accurate detection and quantification of PCB 11 in environmental and product samples are critical for research and regulatory purposes. Standard methods often involve gas chromatography coupled with mass spectrometry.

Sample Preparation

A general workflow for sample preparation for PCB analysis is as follows:

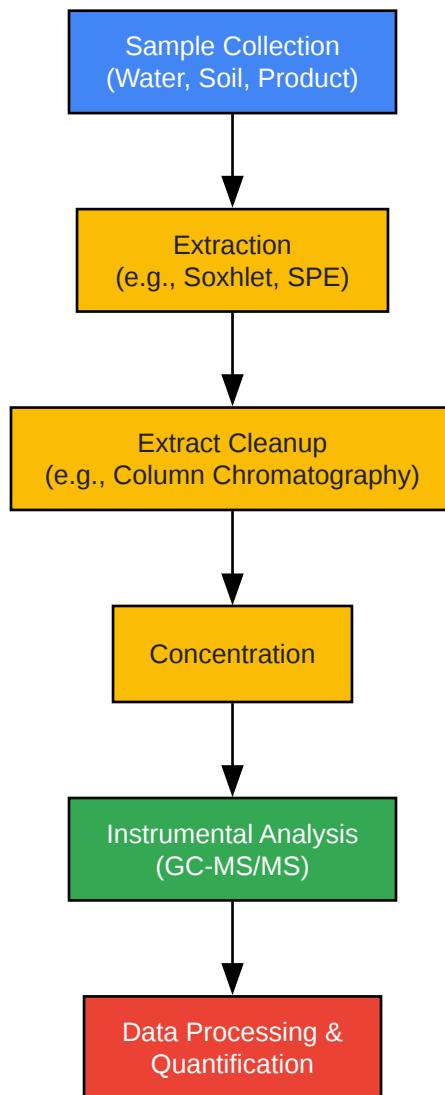
- Extraction: PCBs are extracted from the sample matrix using techniques such as Soxhlet extraction, solid-phase extraction (SPE), or liquid-liquid extraction.[14][15]
- Cleanup: The extract is then cleaned to remove interfering compounds. This is often achieved using column chromatography with materials like silica gel or alumina.[14]
- Concentration: The cleaned extract is concentrated to a small volume before analysis.[5]

Analytical Instrumentation and Methods


Several EPA methods are commonly adapted for the analysis of PCB congeners, including PCB 11:

- EPA Method 1668C: This is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of all 209 PCB congeners in various matrices.[14][16]
- EPA Method 8082A: This method uses gas chromatography with an electron capture detector (GC-ECD) or an electrolytic conductivity detector for the determination of PCBs as Aroclors or individual congeners.[16][17]

- EPA Method 608.3: This method is approved for the analysis of PCB Aroclors in wastewater using gas chromatography with a halogen-specific detector.[16]


Modern approaches often utilize gas chromatography-tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity.[15][18]

Visualizations

[Click to download full resolution via product page](#)

Caption: Formation and release pathway of PCB 11 from diarylide pigment production.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the analysis of PCB 11.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. paint.org [paint.org]

- 2. pubs.acs.org [pubs.acs.org]
- 3. srrttf.org [srrttf.org]
- 4. srrttf.org [srrttf.org]
- 5. unitedchem.com [unitedchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epa.gov [epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inadvertently Generated PCBs in Consumer Products: Concentrations, Fate and Transport, and Preliminary Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PCB-11 detected in clothing and paper samples | Food Packaging Forum [foodpackagingforum.org]
- 11. www7.nau.edu [www7.nau.edu]
- 12. srrttf.org [srrttf.org]
- 13. Inadvertent PCBs in Consumer Products — iPCB [ipcbfree.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. gcms.cz [gcms.cz]
- 16. epa.gov [epa.gov]
- 17. blog.organonation.com [blog.organonation.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Environmental sources of 3',3'-dichlorobiphenyl (PCB 11)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302698#environmental-sources-of-3-3-dichlorobiphenyl-pcb-11>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com